molecular formula C8H8BrNO B057096 2'-Bromoacetanilide CAS No. 614-76-6

2'-Bromoacetanilide

Cat. No. B057096
CAS RN: 614-76-6
M. Wt: 214.06 g/mol
InChI Key: VOBKUOHHOWQHFZ-UHFFFAOYSA-N
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Description

2’-Bromoacetanilide is a chemical compound with the molecular formula CH3CONHC6H4Br . It has a molecular weight of 214.06 . It is used as a reagent in the preparation of furan-2-ylmethylene thiazolidinediones .


Synthesis Analysis

2’-Bromoacetanilide can be prepared from aniline via bromoacetylation . The bromination of acetanilide balanced chemical equation is C6H5NHCOC H3 + Br2 → BrC6H4NHCOC H3 + HBr .


Molecular Structure Analysis

The molecular structure of 2’-Bromoacetanilide is CH3CONHC6H4Br . It has an average mass of 214.059 Da and a monoisotopic mass of 212.978912 Da .


Chemical Reactions Analysis

2’-Bromoacetanilide undergoes bromination in the presence of acetic acid to afford 2,4’-dibromoacetanilide .


Physical And Chemical Properties Analysis

2’-Bromoacetanilide has a melting point of 96.5-100.5 °C . It has a density of 1.543±0.06 g/cm3 . It is slightly soluble in chloroform and methanol .

Scientific Research Applications

Synthesis of Biaryl Acetamide Compounds

2’-Bromoacetanilide can be used to synthesize biaryl acetamide compounds . These compounds are often used in pharmaceutical research due to their potential therapeutic properties.

Preparation of 2,4’-Dibromoacetanilide

2’-Bromoacetanilide undergoes bromination in the presence of acetic acid to afford 2,4’-dibromoacetanilide . This compound is a useful intermediate in the synthesis of various organic compounds.

Synthesis of 2-Iodophenylmethylphosphinic Acid

2’-Bromoacetanilide may be used to synthesize 2-iodophenylmethylphosphinic acid . This compound has applications in the synthesis of phosphinic acid derivatives, which are used in medicinal chemistry.

Synthesis of Benzisoxazolo[2,3-a]pyridinium Tetrafluoroborates

2’-Bromoacetanilide can be used in the synthesis of benzisoxazolo[2,3-a]pyridinium tetrafluoroborates . These compounds have potential applications in organic synthesis and medicinal chemistry.

Safety And Hazards

2’-Bromoacetanilide may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with personal protective equipment/face protection and should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

N-(2-bromophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c1-6(11)10-8-5-3-2-4-7(8)9/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOBKUOHHOWQHFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10210330
Record name Acetamide, N-(2-bromophenyl)-
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Molecular Weight

214.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Bromoacetanilide

CAS RN

614-76-6
Record name N-(2-Bromophenyl)acetamide
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Record name Acetamide, N-(2-bromophenyl)-
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Record name Acetamide, N-(2-bromophenyl)-
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Record name 2'-Bromoacetanilide
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Synthesis routes and methods I

Procedure details

2-Bromo-1-acetylaminobenzene was synthesized in the usual manner from 2-bromoaniline. That is, 150 ml of acetonitrile was added to 25.0 g of 2-bromoaniline, then 15.1 ml of glacial acetic acid was added thereto, and the reaction mixture was heated under reflux for 2 hours. After bringing its temperature to room temperature, 300 ml of ethyl acetate was added thereto, and after the resulting mixture was washed with water twice, the solvent was distilled off, and recrystallization of the crude crystals from a hexane/ethyl acetate solvent mixture was carried out, to obtain 23.2 g (yield: 75%) of 2-bromo-1-acetylaminobenzene.
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Synthesis routes and methods II

Procedure details

To a solution of 2-bromophenylamine (1.0 equiv.) in DCM (0.2 M) was added acetyl chloride (1.5 M) at 0° C. The resulting mixture was stirred at this temperature overnight. 1 N hydrochloric acid (0.4 equiv.) was added to quench the reaction. The mixture was extracted with DCM and sodium bicarbonate and the combined organic layers were washed with brine, dried over sodium sulfate, concentrated and triturated from 16% ethyl acetate in petroleum ether to give the desired product (73% yield) as a white power. 1H-NMR (400 MHz, DMSO-d6) δ (ppm) 8.33-8.31 (m, 1H), 7.61 (br, 1H), 7.54-7.52 (m, 1H), 7.33-7.26 (m, 1H), 6.99-6.95 (m, 1H), 2.24 (s, 3H); MS (ESI) m/z 203.2 [M+H]+.
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73%

Synthesis routes and methods III

Procedure details

A solution of 2-bromoaniline (22.0 g, 12.8 mmol), acetic anhydride (13.06 g, 12.8 mmol) and a catalytic amount of DMAP in CH2Cl2 (100 mL) was stirred at 0° C. The mixture was slowly warmed to room temperature and stirred overnight. The reaction mixture was washed with saturated aqueous NaHCO3 solution and concentrated. The residue was triturated with hexanes/CH2Cl2, the solid was filtered and rinsed with hexanes to give aa (25.4 g, 92.8%). HPLC Rt=1.523 min.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula, weight, and spectroscopic data for N-(2-Bromophenyl)acetamide?

A1: N-(2-Bromophenyl)acetamide has the molecular formula C8H8BrNO and a molecular weight of 214.06 g/mol. [] The crystal structure reveals normal geometrical parameters, and the packing is influenced by intermolecular N—H⋯O hydrogen bonds. [] While specific spectroscopic data is not provided in the provided abstracts, researchers typically employ techniques like NMR, IR, and mass spectrometry to characterize this compound.

Q2: How is N-(2-Bromophenyl)acetamide utilized in the synthesis of indoles?

A2: N-(2-Bromophenyl)acetamide serves as a crucial starting material in the palladium-catalyzed synthesis of substituted indoles. [, ] The reaction involves a cross-coupling with ethylene under mild conditions, leading to the formation of regiochemically pure 4-, 5-, 6-, and 7-substituted indoles. [] This method offers a controlled and efficient route to access various indole derivatives, which hold significant importance in medicinal chemistry.

Q3: Can N-(2-Bromophenyl)acetamide be used to synthesize other heterocyclic compounds?

A3: Yes, N-(2-Bromophenyl)acetamide acts as a versatile building block for synthesizing a range of heterocyclic compounds. For instance, it is employed in the palladium-catalyzed synthesis of thieno[c]quinolines through coupling with ortho-formylarylboronic acids. [] This reaction highlights the utility of N-(2-Bromophenyl)acetamide in constructing diverse heterocyclic scaffolds, which are prevalent in many biologically active molecules.

Q4: Does N-(2-Bromophenyl)acetamide participate in any notable reactions involving metal-complex catalysis?

A4: Research demonstrates the application of N-(2-Bromophenyl)acetamide in palladium-catalyzed allylation reactions. [] When reacted with allyl acetate under conditions combining metal-complex and phase-transfer catalysis, alkylation occurs at the nitrogen atom. [] This reaction showcases the versatility of N-(2-Bromophenyl)acetamide in undergoing transformations mediated by metal catalysts.

Q5: How does the structure of N-(2-Bromophenyl)acetamide relate to its activity in enzymatic reactions?

A5: Studies on human arylamine N-acetyltransferases (NAT1 and NAT2) provide insights into the structural basis of substrate specificity. [] While not explicitly stated for N-(2-Bromophenyl)acetamide, the research highlights that subtle structural variations in substrates significantly influence their interaction with the enzyme's active site. [] This understanding is crucial for designing and optimizing molecules that interact with specific enzymes, such as those involved in drug metabolism or disease pathways.

Q6: Are there any known applications of N-(2-Bromophenyl)acetamide in the development of antidiabetic agents?

A6: While not directly used as an antidiabetic agent, research demonstrates the incorporation of N-(2-Bromophenyl)acetamide as a structural motif in more complex molecules with potential antidiabetic activity. For example, 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e][1,2]thiazin-2-yl)-1-(2-bromophenyl)acetamide (FA2) was investigated for its antidiabetic potential. [] Although this compound incorporates the N-(2-Bromophenyl)acetamide structure, the antidiabetic activity likely arises from the complex interplay of the entire molecule's structure, not solely from the N-(2-Bromophenyl)acetamide moiety.

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